molecular formula C9H10N2O2 B2536343 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 115271-79-9

2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B2536343
CAS No.: 115271-79-9
M. Wt: 178.191
InChI Key: PMRJJSHCLCZUSH-UHFFFAOYSA-N
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Description

2-Amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a fused bicyclic heterocycle of high value in synthetic and medicinal chemistry. This compound serves as a versatile scaffold for the construction of more complex molecular architectures, particularly through reactions that leverage its functional groups, such as the Dimroth Rearrangement . The Dimroth Rearrangement is a recognized isomerization process that is widely applied in the synthesis of biologically active heterocycles, including various kinase inhibitors . Its core structure is analogous to motifs found in compounds investigated for a range of therapeutic areas, positioning it as a critical intermediate for drug discovery programs aiming to develop novel active pharmaceutical ingredients (APIs) . Researchers utilize this building block to access compounds for probing neurodegenerative, inflammatory, and autoimmune diseases .

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRJJSHCLCZUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115271-79-9
Record name 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant at 25°C in water has been reported .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or other oxidized derivatives.

    Reduction: Formation of reduced analogues with altered electronic properties.

    Substitution: Introduction of different functional groups at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific electronic or structural properties.

Mechanism of Action

The mechanism of action of 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid with structurally related pyridine and cyclopenta-pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications/Sources
2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid C₁₂H₁₄N₂O₂ 218.25 2-(cyclopropylamino), 3-carboxylic acid Discontinued; bicyclic structure Building block (discontinued)
5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid hydrochloride C₉H₉NO₂·HCl 163.18 (base) 3-carboxylic acid, cyclopenta[c] ring Predicted Collision Cross Section (CCS): 132.7 Ų [M+H]+ Analytical studies (mass spectrometry)
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid C₁₀H₁₁NO₃ 193.20 2-methoxy, 3-carboxylic acid Reagent grade purity (≥97%) Research reagent
2-(Ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid C₁₁H₁₃NO₂S 223.29 2-ethylthio, 3-carboxylic acid Sulfur-containing substituent Chemical synthesis
7-Methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid C₈H₉NO₂ 167.16 7-methyl, 4-carboxylic acid Methyl group at fused ring position Metabolite research
5-Hydroxy-6-methylpyridine-3-carboxylic acid C₇H₇NO₃ 153.14 5-hydroxy, 6-methyl, 3-carboxylic acid Non-polymer ligand in PDB entries Structural biology (PDB ID: 3HM)

Key Comparative Insights:

Substituent Effects: Amino vs. Sulfur vs. Oxygen: The ethylthio substituent in C₁₁H₁₃NO₂S () enhances lipophilicity and may influence redox reactivity compared to oxygen-based substituents .

Ring Structure and Fusion :

  • Cyclopenta[b]pyridine (target compound) vs. cyclopenta[c]pyridine (): The [b] vs. [c] fusion alters the spatial arrangement of substituents, affecting molecular interactions in biological or catalytic systems .

Analytical Properties :

  • The cyclopenta[c]pyridine derivative () has predicted CCS values for mass spectrometry, aiding in metabolomic identification . In contrast, the target compound lacks reported CCS data.

Availability :

  • The target compound is discontinued , while the methoxy and ethylthio analogs remain available, highlighting practical considerations for researchers.

Biological Relevance :

  • The 5-hydroxy-6-methylpyridine-3-carboxylic acid () is documented in protein-ligand interactions (PDB entry 3HM), whereas cyclopenta-pyridine derivatives are primarily used as synthetic intermediates .

Biological Activity

2-Amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid (CAS Number: 115271-79-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the structural characteristics, synthesis methods, and biological activities of this compound, focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, and it features a unique cyclopentapyridine core with an amino group and a carboxylic acid functional group. The compound's structure can be represented in various formats:

  • SMILES : C1CC2=CC(=C(N=C2C1)N)C(=O)O
  • InChI : InChI=1S/C9H10N2O2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H2,10,11)(H,12,13)

Synthesis Methods

While specific synthesis protocols for this compound are not extensively documented in the literature, it is often synthesized through multi-step organic reactions involving cyclization and functional group modifications typical for heterocyclic compounds.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine-based compounds exhibit significant anticancer properties. Specifically:

  • Cell Viability Assays : In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that certain derivatives of cyclopenta[b]pyridine structures can reduce cell viability significantly. For example, one study reported that compounds with carboxylic acid groups exhibited potent activity against A549 cells by reducing their viability to approximately 66% at a concentration of 100 µM over 24 hours .
  • Mechanisms of Action : The anticancer activity is believed to be linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation pathways. The presence of an amino group in the structure enhances the interaction with biological targets involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Pathogen Testing : Studies have screened various derivatives against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Compounds derived from this scaffold showed promising results against these pathogens, indicating potential as antimicrobial agents .
  • Comparative Efficacy : In comparative studies with known antibiotics, certain derivatives demonstrated superior efficacy against resistant strains. This suggests that modifications to the basic structure could enhance their antimicrobial properties.

Data Summary

PropertyValue
Molecular FormulaC9H10N2O2C_9H_{10}N_2O_2
Molecular Weight178.19 g/mol
CAS Number115271-79-9
Anticancer ActivitySignificant reduction in A549 cell viability
Antimicrobial ActivityEffective against MRSA and E. coli

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of various substituted derivatives of cyclopenta[b]pyridines on A549 cells. The findings indicated that modifications to the amino and carboxylic acid groups significantly influenced the anticancer activity, with some compounds showing low toxicity towards non-cancerous cells while effectively targeting cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives against clinically relevant pathogens. The study found that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid, and what are their key challenges?

Synthesis typically involves multi-step reactions, such as:

  • Cyclocondensation : Starting materials like 2-amino-7-isopropyl-5-oxo-5H-benzopyrano derivatives are condensed with carbonyl compounds under acidic/basic conditions .
  • Functional group modifications : Introduction of the amino and carboxylic acid groups via nucleophilic substitution or oxidation-reduction steps.

Q. Key Challenges :

  • Regioselectivity : Ensuring proper positioning of substituents on the bicyclic core.
  • Yield optimization : Side reactions (e.g., ring-opening) may reduce efficiency.

Q. Methodological Recommendations :

  • Use HPLC or NMR to monitor intermediate purity .
  • Optimize temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) to stabilize reactive intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Core Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the bicyclic structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., theoretical vs. observed m/z).
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form.

Q. Example Data :

PropertyValue (Example)Reference
Molecular FormulaC9_9H10_{10}N2_2O2_2
Molecular Weight178.19 g/mol
Key 1H^1H-NMR Peaksδ 2.5–3.5 (cyclopentane protons)

Q. What preliminary biological activities have been reported for this compound?

Studies on structurally related cyclopenta[b]pyridines suggest:

  • Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions with the cyclopentane ring .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (IC50_{50} values in μM range) .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Critical Parameters :

  • Catalyst Selection : Transition metals (e.g., Pd/C) enhance cyclization efficiency .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Q. Case Study :

ConditionYield ImprovementReference
Pd/C (5 mol%), 70°C65% → 82%
DMF vs. THF15% increase

Advanced Tip : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading).

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Substituent Effects :

  • Amino Group : Essential for hydrogen bonding with enzymatic targets (e.g., kinase active sites) .
  • Cyclopentane Ring : Hydrophobic interactions enhance membrane permeability.

Q. Comparative Data :

DerivativeActivity (IC50_{50})Reference
2-Amino (target compound)12.3 μM
2-Methyl>50 μM (inactive)

Q. Methodology :

  • Synthesize analogs via parallel synthesis .
  • Validate using surface plasmon resonance (SPR) for binding kinetics.

Q. How can contradictions in reported biological data (e.g., varying IC50_{50}50​ values) be resolved?

Potential Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Compound Stability : Degradation under assay conditions (e.g., pH-sensitive carboxylic acid group).

Q. Resolution Strategies :

  • Standardize assays using NIH/ATCC-recommended protocols .
  • Perform stability studies (HPLC/MS monitoring) .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action?

  • CRISPR-Cas9 Screening : Identify genetic vulnerabilities in target cells.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins.
  • Metabolomics : Track downstream metabolic changes via LC-MS.

Q. Example Workflow :

Target Identification : Use phosphoproteomics to map kinase inhibition.

Validation : Knockout cell lines to confirm target relevance .

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